[Diazo(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C19H15N2OP. It is also known by its IUPAC name, [diazo(diphenylphosphoryl)methyl]benzene. This compound is characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring, which is further connected to a phosphoryl group (P=O) bonded to two phenyl rings. The compound has a molecular weight of 318.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of diazomethane with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of diazomethane. The reaction mixture is then stirred at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling diazomethane, which is highly reactive and potentially hazardous. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: The diazo group can be reduced to form hydrazine derivatives.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving diazo transfer reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane involves the transfer of the diazo group to various substrates. This transfer can occur through nucleophilic attack on the diazo carbon, leading to the formation of new carbon-nitrogen bonds. The phosphoryl group enhances the stability of the diazo compound, making it a useful reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane: Unique due to the presence of both diazo and phosphoryl groups.
Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane: Similar in structure but may differ in reactivity and applications.
Uniqueness
The uniqueness of Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane lies in its dual functionality, combining the reactivity of the diazo group with the stability provided by the phosphoryl group. This makes it a versatile reagent in organic synthesis and other scientific research applications .
Properties
CAS No. |
17507-57-2 |
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Molecular Formula |
C19H15N2OP |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
[diazo(diphenylphosphoryl)methyl]benzene |
InChI |
InChI=1S/C19H15N2OP/c20-21-19(16-10-4-1-5-11-16)23(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
BFNZXDWMJHFDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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